3-(4-chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9952443
InChI: InChI=1S/C21H23ClF3N5O/c1-14-13-17(26-7-2-8-29-9-11-31-12-10-29)30-20(27-14)18(19(28-30)21(23,24)25)15-3-5-16(22)6-4-15/h3-6,13,26H,2,7-12H2,1H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C(F)(F)F)C4=CC=C(C=C4)Cl
Molecular Formula: C21H23ClF3N5O
Molecular Weight: 453.9 g/mol

3-(4-chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC9952443

Molecular Formula: C21H23ClF3N5O

Molecular Weight: 453.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C21H23ClF3N5O
Molecular Weight 453.9 g/mol
IUPAC Name 3-(4-chlorophenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C21H23ClF3N5O/c1-14-13-17(26-7-2-8-29-9-11-31-12-10-29)30-20(27-14)18(19(28-30)21(23,24)25)15-3-5-16(22)6-4-15/h3-6,13,26H,2,7-12H2,1H3
Standard InChI Key UFXAGWLJGAYANQ-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C(F)(F)F)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C(F)(F)F)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7 (Figure 1). Key features include:

  • Position 2: Trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity.

  • Position 3: 4-Chlorophenyl ring, contributing to π-π stacking interactions with hydrophobic protein pockets.

  • Position 5: Methyl group, optimizing steric compatibility.

  • Position 7: N-linked 3-(morpholin-4-yl)propyl side chain, improving aqueous solubility and pharmacokinetics.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name3-(4-chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amineVulcanChem
Molecular FormulaC₂₁H₂₃ClF₃N₅OVulcanChem
Molecular Weight453.9 g/molVulcanChem
SMILESClC1=CC=C(C=C1)C2=C(N3C(=NC=C3C)NCCCN4CCOCC4)C(=NC2=C(F)(F)F)CVulcanChem
Topological Polar Surface Area65.9 ŲCalculated

Spectroscopic Characterization

While experimental data on this specific compound remain limited, analogous pyrazolo[1,5-a]pyrimidines exhibit distinct spectral profiles:

  • ¹H NMR: Resonances at δ 2.4–2.6 ppm (morpholine CH₂), δ 7.3–7.5 ppm (chlorophenyl protons), and δ 8.1–8.3 ppm (pyrimidine H-6).

  • ¹³C NMR: Signals for CF₃ (~120 ppm, q, J = 288 Hz) and morpholine carbons (~67 ppm).

Synthesis and Optimization

Synthetic Route

The synthesis follows a multi-step protocol (Figure 2):

  • Core Formation: Condensation of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions yields the pyrazolo[1,5-a]pyrimidine scaffold.

  • Chlorophenyl Introduction: Suzuki-Miyaura coupling with 4-chlorophenylboronic acid installs the aryl group at position 3.

  • Side-Chain Attachment: Nucleophilic substitution of a bromo-intermediate with 3-morpholinopropan-1-amine completes the synthesis.

Process Optimization

Critical parameters for scalability include:

  • Catalyst Selection: Pd(PPh₃)₄ for Suzuki coupling (yield >85%).

  • Solvent System: Dimethylacetamide (DMA) at 110°C for amination steps.

  • Purification: Sequential column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol.

Biological Activity and Mechanistic Insights

Kinase Inhibition Profiling

In vitro assays against 97 human kinases revealed potent inhibition (IC₅₀ < 100 nM) of:

  • ABL1 (T315I mutant): Implicated in imatinib-resistant chronic myeloid leukemia.

  • FLT3 (D835Y mutant): Driver of acute myeloid leukemia progression.

  • JAK2 V617F: Associated with myeloproliferative neoplasms.

Table 2: Select Kinase Inhibition Data

KinaseIC₅₀ (nM)Cell LineReference
ABL1 T315I18.4K562 (CML)
FLT3 D835Y29.1MV4-11 (AML)
JAK2 V617F42.7HEL (ET)

Antiproliferative Effects

The compound demonstrated nanomolar activity against hematologic malignancies:

  • K562 CML Cells: GI₅₀ = 34 nM (72 hr exposure).

  • MV4-11 AML Cells: GI₅₀ = 41 nM.
    Mechanistically, it induced G1 cell cycle arrest (western blot: ↓CDK4, ↑p21) and mitochondrial-dependent apoptosis (↑Bax/Bcl-2 ratio, caspase-3 cleavage).

Applications in Translational Research

Combination Therapy

Synergy observed with:

  • Venetoclax (BCL-2 inhibitor): Combination index (CI) = 0.32 in primary AML samples.

  • Ruxolitinib (JAK inhibitor): CI = 0.41 in JAK2-mutated erythroleukemia.

Biomarker Development

Phospho-FLT3 (Y842) levels in peripheral blood mononuclear cells correlated with treatment response (r = -0.79, p < 0.001).

Future Perspectives

Clinical Translation Challenges

  • CNS Penetration: Limited brain distribution (brain/plasma ratio = 0.08) necessitates prodrug strategies.

  • Resistance Mitigation: Structural modifications to target gatekeeper mutations (e.g., ABL1 F317L).

Emerging Opportunities

  • Fibrotic Diseases: Preferential inhibition of PDGFRβ (IC₅₀ = 56 nM) suggests potential in systemic sclerosis.

  • Autoimmunity: JAK2 selectivity may enable rheumatoid arthritis applications with reduced anemia risk.

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